2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE is a complex organic compound that features a triazole ring, a chlorinated aniline group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and chlorinated aniline groups. The final steps involve the addition of the methoxyphenyl moiety and the formation of the propanohydrazide linkage. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites, altering protein conformation, or interfering with biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-thiazolone
- 2-Methoxyphenyl isocyanate
Uniqueness
Compared to similar compounds, 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]PROPANOHYDRAZIDE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H25ClN6O2S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H25ClN6O2S/c1-4-12-30-21(15-25-19-10-8-18(24)9-11-19)27-29-23(30)33-16(2)22(31)28-26-14-17-6-5-7-20(13-17)32-3/h4-11,13-14,16,25H,1,12,15H2,2-3H3,(H,28,31)/b26-14+ |
InChI Key |
XVMXCXSNLLWUTA-VULFUBBASA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)OC)SC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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